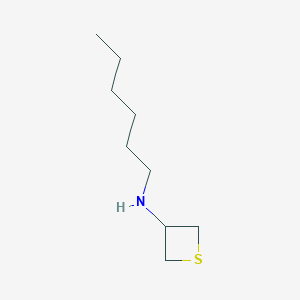
N-Hexylthietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexylthietan-3-amine is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to the third carbon of the ring The hexyl group is a six-carbon alkyl chain attached to the nitrogen atom of the amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexylthietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the hexylamine group. One common method is the cyclization of a suitable precursor containing sulfur and carbon atoms to form the thietane ring. This can be achieved through intramolecular nucleophilic substitution reactions under controlled conditions. The hexylamine group can then be introduced via nucleophilic substitution reactions using hexylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexylthietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear or branched amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Linear or branched amines.
Substitution: Various alkyl or aryl-substituted thietan-3-amines.
Aplicaciones Científicas De Investigación
N-Hexylthietan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Hexylthietan-3-amine involves its interaction with molecular targets through its amine and thietane functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thietane ring can participate in covalent bonding and ring-opening reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
N-Hexylthietan-3-amine can be compared with other similar compounds, such as:
N-Hexylthiirane-3-amine: Contains a three-membered thiirane ring instead of a four-membered thietane ring.
N-Hexylazetidine-3-amine: Contains a four-membered azetidine ring with a nitrogen atom instead of sulfur.
N-Hexylpyrrolidine-3-amine: Contains a five-membered pyrrolidine ring with a nitrogen atom.
The uniqueness of this compound lies in its thietane ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H19NS |
|---|---|
Peso molecular |
173.32 g/mol |
Nombre IUPAC |
N-hexylthietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-2-3-4-5-6-10-9-7-11-8-9/h9-10H,2-8H2,1H3 |
Clave InChI |
ZNJJXKSWRBXEID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
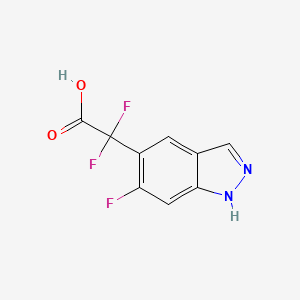
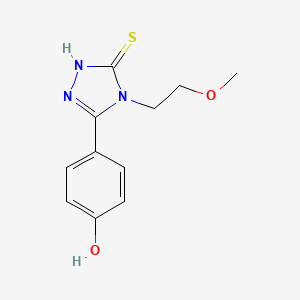
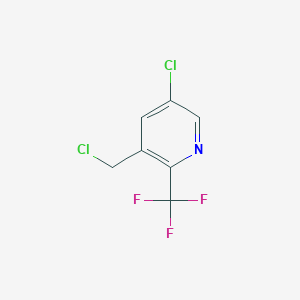

![3-Methylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13006430.png)
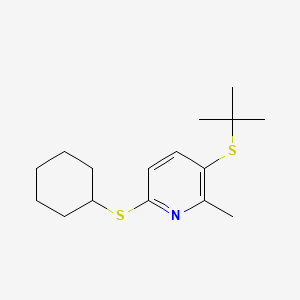
![7-Bromo-2,4-dichloro-1H-benzo[d]imidazole](/img/structure/B13006442.png)
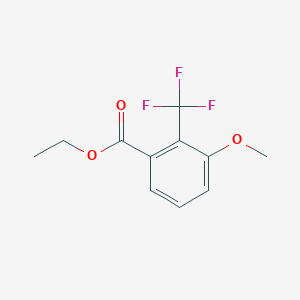

![2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13006464.png)
![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
